molecular formula C14H12N2 B12067798 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine

6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12067798
M. Wt: 208.26 g/mol
InChI Key: PMIXRERLELUYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a p-tolyl group attached at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the p-tolyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable alkyne in the presence of a palladium catalyst can yield the desired pyrrolo[3,2-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyridine-pyrrole core and the presence of the p-tolyl group make it a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(4-methylphenyl)-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C14H12N2/c1-10-2-4-11(5-3-10)12-8-14-13(16-9-12)6-7-15-14/h2-9,15H,1H3

InChI Key

PMIXRERLELUYMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=CN3)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.